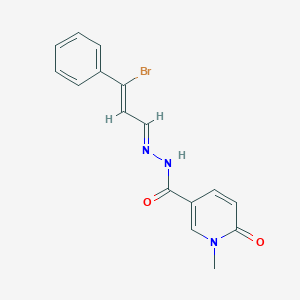![molecular formula C13H19N3O3 B4982939 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol](/img/structure/B4982939.png)
2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol, also known as NPE, is a chemical compound that has been widely used in scientific research. It is a nitrophenyl derivative of ethanolamine and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol involves its interaction with specific target proteins. This compound has been found to bind to the regulatory domain of PKC, resulting in the activation of the enzyme. This compound also inhibits the activity of PLC by binding to its catalytic domain. The binding of this compound to these enzymes results in the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes involved in signal transduction pathways, resulting in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound has been found to protect against oxidative stress-induced damage in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol in lab experiments is its ability to modulate the activity of specific enzymes involved in signal transduction pathways. This allows for the investigation of the role of these enzymes in various biological processes. Additionally, this compound has been found to exhibit neuroprotective effects, making it a useful tool for studying the effects of oxidative stress on neuronal function.
One of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been found to be relatively non-toxic at low concentrations, higher concentrations can cause cell death. Additionally, the effects of this compound on other cellular processes and systems are not well understood, making it important to use caution when interpreting results obtained using this compound.
Direcciones Futuras
There are several future directions for research involving 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol. One area of interest is the investigation of the role of this compound in the regulation of synaptic plasticity and memory formation. Additionally, the effects of this compound on other biological systems, such as the immune system and cardiovascular system, are not well understood and warrant further investigation. Finally, the development of more specific and potent this compound analogs may allow for the investigation of the role of specific enzymes in various biological processes.
Métodos De Síntesis
The synthesis of 2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol involves the reaction of 2-nitro-5-(1-piperidinyl)aniline with ethanolamine in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of this compound. The purity of this compound can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol has been widely used in scientific research as a tool to study the function and regulation of various biological systems. It has been found to modulate the activity of several enzymes, including protein kinase C (PKC) and phospholipase C (PLC). This compound has also been used to investigate the role of PKC in synaptic plasticity and memory formation. Additionally, this compound has been used to study the effects of oxidative stress on neuronal function.
Propiedades
IUPAC Name |
2-(2-nitro-5-piperidin-1-ylanilino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-9-6-14-12-10-11(4-5-13(12)16(18)19)15-7-2-1-3-8-15/h4-5,10,14,17H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVINEFNKSWMWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1H-imidazol-1-yl)ethyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4982862.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanol dihydrochloride](/img/structure/B4982872.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4982880.png)
![2-(4-chlorophenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4982890.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4982899.png)
![N-(3-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4982908.png)

![3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4982918.png)
![1-(2,3-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982922.png)

![1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B4982931.png)
![3-ethynyl-N-[4-(4-{[(3-ethynylphenyl)amino]carbonyl}phenoxy)phenyl]benzamide](/img/structure/B4982938.png)

![2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4982942.png)
